5-(Trifluoromethyl)quinolin-6-amine
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Overview
Description
5-(Trifluoromethyl)quinolin-6-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)quinolin-6-amine typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a trifluoromethyl group. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base .
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzotrifluoride with ethyl acetoacetate under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
5-(Trifluoromethyl)quinolin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an anticancer agent and is being investigated for its antimicrobial and antiviral properties.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)quinolin-6-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the trifluoromethyl group.
6-Fluoroquinoline: A similar compound with a fluorine atom at the 6-position.
5-Methylquinoline: A compound with a methyl group instead of a trifluoromethyl group at the 5-position.
Uniqueness
5-(Trifluoromethyl)quinolin-6-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and pharmacokinetic properties compared to non-fluorinated analogs. The trifluoromethyl group increases the compound’s lipophilicity, metabolic stability, and ability to penetrate cell membranes .
Properties
IUPAC Name |
5-(trifluoromethyl)quinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-2-1-5-15-8(6)4-3-7(9)14/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYWQRHQPGENKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(F)(F)F)N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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